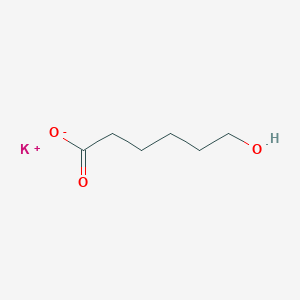

Potassium 6-hydroxyhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3. It is the potassium salt of 6-hydroxyhexanoic acid, which is an ω-hydroxy fatty acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium 6-hydroxyhexanoate can be synthesized through a multi-enzyme cascade reaction. One such method involves the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This process does not require the supply of external NADPH or NADP+. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid .

Industrial Production Methods: In an industrial setting, the production of 6-hydroxyhexanoic acid, which can be converted to its potassium salt, can be achieved using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor. This method involves a four-step enzymatic cascade without the accumulation of intermediates. The process is optimized by adjusting the cyclohexane feed rate and implementing an in situ product removal strategy .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 6-hydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to 6-oxohexanoic acid using 6-hydroxyhexanoate dehydrogenase.

Reduction: Hydrogenolysis can convert 6-hydroxyhexanoic acid to 1,6-hexanediol.

Substitution: The compound can undergo direct condensation polymerization to produce co-polymers with lactic acid.

Major Products Formed:

Oxidation: 6-oxohexanoic acid

Reduction: 1,6-hexanediol

Substitution: Co-polymers with lactic acid

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Potassium 6-hydroxyhexanoate is classified as an ω-hydroxy fatty acid, which contributes to its reactivity and versatility in chemical synthesis. It serves as an intermediate in the production of biodegradable polymers and is involved in biocatalysis through multi-enzyme cascade reactions. These properties make it a valuable compound in both research and industrial applications.

Polymer Chemistry

This compound is primarily utilized as an intermediate in the synthesis of biodegradable polymers, particularly polycaprolactone (PCL) and polyhydroxyalkanoates (PHAs). These polymers are significant due to their biodegradability and biocompatibility, making them suitable for various applications:

- Biodegradable Plastics : PHAs derived from this compound can replace conventional plastics in packaging, agricultural films, and disposable items.

- Medical Devices : The biocompatibility of these polymers allows their use in surgical sutures, drug delivery systems, and tissue engineering scaffolds .

Biocatalysis

In biological research, this compound is explored for its role in biocatalysis. It facilitates enzyme-catalyzed reactions that can lead to the efficient synthesis of various organic compounds. The compound's ability to participate in multi-enzyme cascade reactions enhances its utility in green chemistry practices.

Drug Delivery Systems

Research has indicated potential applications of this compound in drug delivery systems due to its favorable biocompatibility profile. It can be incorporated into nanocarriers for targeted drug delivery, particularly for anticancer therapies where controlled release is crucial .

Industrial Applications

The compound is also utilized in the production of several industrial chemicals, including:

- 1,6-Hexanediol : A key intermediate for producing polyesters and coatings.

- Adipic Acid : Used in manufacturing nylon and other polyamide products.

Case Study 1: Biodegradable Plastics

A recent study demonstrated the successful incorporation of this compound into PHA formulations for agricultural applications. The resulting biodegradable mulch films showed improved soil integrity and moisture retention compared to traditional plastic films. This application highlights the environmental benefits of using such polymers derived from this compound .

Case Study 2: Drug Delivery Nanocarriers

In a study exploring the use of PHA-based nanocarriers for anticancer drugs, researchers encapsulated paclitaxel within a PHA matrix derived from this compound. The results indicated enhanced solubility and sustained release profiles, leading to increased efficacy against cancer cell lines .

Wirkmechanismus

The mechanism of action of potassium 6-hydroxyhexanoate involves its conversion to 6-hydroxyhexanoic acid, which then participates in various biochemical pathways. The compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, facilitating the production of valuable intermediates like ε-caprolactone and 6-oxohexanoic acid .

Vergleich Mit ähnlichen Verbindungen

- 6-hydroxyhexanoic acid

- 1,6-hexanediol

- Adipic acid

- ε-caprolactone

Comparison: Potassium 6-hydroxyhexanoate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to 6-hydroxyhexanoic acid, it is more stable and easier to handle in industrial processes. Its ability to undergo multi-enzyme cascade reactions efficiently sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

21810-34-4 |

|---|---|

Molekularformel |

C6H12KO3 |

Molekulargewicht |

171.26 g/mol |

IUPAC-Name |

potassium;6-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |

InChI-Schlüssel |

OTMXFWQLSAXUGE-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)[O-])CCO.[K+] |

Isomerische SMILES |

C(CCC(=O)[O-])CCO.[K+] |

Kanonische SMILES |

C(CCC(=O)O)CCO.[K] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.